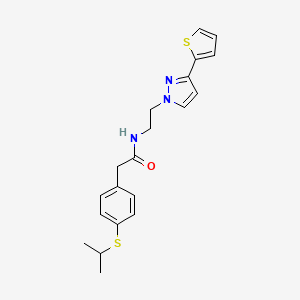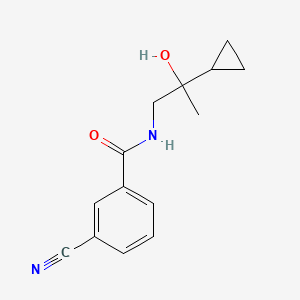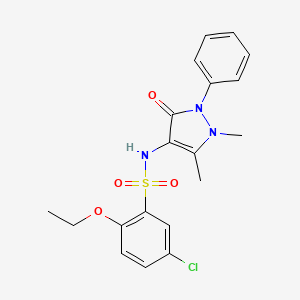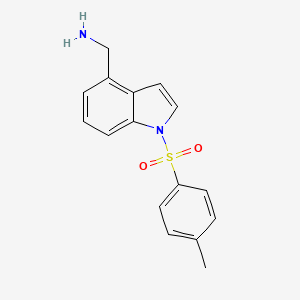![molecular formula C19H20ClN5O2 B2489935 3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-48-0](/img/structure/B2489935.png)
3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Purine derivatives have been widely studied for their potential in various applications due to their unique structural and chemical properties. The synthesis and analysis of these compounds, including "3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," involve complex reactions and structural elucidation techniques.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, including cyclization, alkylation, and substitution reactions. For instance, compounds similar to the one might be synthesized through cycloaddition reactions or by building the purine ring system step by step from simpler precursors. Techniques such as the Sonogashira reaction, cycloaddition of alkyl azides, and intramolecular alkylation have been mentioned in the literature for constructing purine scaffolds (Šimo, Rybár, & Alföldi, 2000; Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for analyzing the molecular structure of purine derivatives. It can reveal detailed information about the conformation and arrangement of atoms within the molecule. For related compounds, crystal structure analysis has shown specific conformations and molecular interactions (D. Shi et al., 2007).
Scientific Research Applications
Neurodegenerative Diseases Treatment
- The compound has been investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. A study developed a library of tetrahydropyrimido[2,1-f]purinediones with various substituents, evaluating their interaction with adenosine receptors and monoamine oxidases (MAOs), key targets in neurodegenerative diseases. This led to the discovery of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, suggesting a role in neurodegeneration treatment (Koch et al., 2013).
Anti-Inflammatory Properties
- A series of substituted analogues based on the pyrimidopurinedione ring system, similar in structure to the given compound, exhibited significant anti-inflammatory activity. This was observed in a chronic inflammation model, indicating potential applications in inflammation-related conditions (Kaminski et al., 1989).
Multitarget Drugs for Neurodegenerative Diseases
- Pyrimido[2,1-f]purinediones have been synthesized and evaluated as multitarget drugs combining adenosine receptor antagonistic activity with MAO-B blockade. This dual-target approach may provide symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Binding Affinity and Adenosine Receptors
- The affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs) have been studied, indicating significant antagonist effects against specific AR subtypes. This suggests their potential in therapies targeting adenosine receptors (Priego et al., 2002).
properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h4,6-7,11H,1,5,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYGOXEXDGQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)



![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)


